molecular formula C4H9O3P B3137854 2-Ethylvinylphosphonic acid CAS No. 443118-99-8

2-Ethylvinylphosphonic acid

Cat. No.: B3137854
CAS No.: 443118-99-8
M. Wt: 136.09 g/mol
InChI Key: ZZAAVUMOAPEEJN-UHFFFAOYSA-N
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Description

2-Ethylvinylphosphonic acid is an organic compound with the molecular formula C4H9O3P It is a phosphonic acid derivative characterized by the presence of a vinyl group attached to the phosphorus atom

Chemical Reactions Analysis

2-Ethylvinylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acid derivatives with additional oxygen atoms .

Comparison with Similar Compounds

Properties

CAS No.

443118-99-8

Molecular Formula

C4H9O3P

Molecular Weight

136.09 g/mol

IUPAC Name

but-1-enylphosphonic acid

InChI

InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)

InChI Key

ZZAAVUMOAPEEJN-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/P(=O)(O)O

SMILES

CCC=CP(=O)(O)O

Canonical SMILES

CCC=CP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylvinylphosphonic acid
Reactant of Route 2
2-Ethylvinylphosphonic acid
Reactant of Route 3
2-Ethylvinylphosphonic acid
Reactant of Route 4
2-Ethylvinylphosphonic acid
Reactant of Route 5
2-Ethylvinylphosphonic acid
Reactant of Route 6
2-Ethylvinylphosphonic acid

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